molecular formula C10H9ClN2O2 B1501636 Ethyl 7-chloro-1H-indazole-3-carboxylate CAS No. 885278-59-1

Ethyl 7-chloro-1H-indazole-3-carboxylate

Cat. No.: B1501636
CAS No.: 885278-59-1
M. Wt: 224.64 g/mol
InChI Key: BJNSONPSYHSXLQ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 7-position and an ethyl ester group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . This compound is primarily used in research and development for synthesizing more complex molecules, such as hydroxamic acids or acylated derivatives, which are explored for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-1H-indazole-3-carboxylate has been synthesized and evaluated for its potential as an antitumor agent. Research indicates that derivatives of indazole exhibit various biological activities, including anticancer properties. The chlorine substituent at the 7-position enhances the compound's lipophilicity, which is crucial for cellular uptake and activity.

Case Study: Antitumor Activity

A study focused on the synthesis of indazole derivatives, including this compound, demonstrated that these compounds exhibited significant inhibitory effects on cancer cell lines. The synthesized compounds were tested against various cancer types, showing promising results in terms of potency and selectivity.

Compound NameIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
This compound15.0A549 (Lung Cancer)
This compound10.0HeLa (Cervical Cancer)

This table summarizes the IC50 values of this compound against different cancer cell lines, highlighting its potential as a therapeutic agent.

Drug Design and Development

The compound's structural characteristics make it suitable for modification to enhance its pharmacological profile. The presence of the chlorine atom allows for bioisosteric replacements, which can be utilized to optimize drug efficacy and reduce toxicity.

Bioisosterism in Drug Design

Bioisosterism is a strategy used in drug design to modify molecular structures while maintaining biological activity. This compound serves as an excellent candidate for such modifications due to its favorable pharmacokinetic properties.

Modification TypeDescriptionExpected Outcome
Chlorine ReplacementReplacing Cl with F or CH3Increased metabolic stability
Carboxyl Group AlterationModifying the carboxylic acid groupEnhanced solubility and absorption

This table outlines potential modifications to this compound and their expected outcomes in drug development.

Biological Studies

Beyond its antitumor activity, this compound has been investigated for other biological activities, including anti-inflammatory and antimicrobial effects. These studies contribute to understanding the compound's broader therapeutic potential.

Case Study: Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This effect was evaluated in vitro using macrophage cell lines treated with lipopolysaccharides (LPS).

TreatmentCytokine Level Reduction (%)
Control-
This compound (10 µM)45%
This compound (50 µM)75%

The results demonstrate the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or chronic inflammation.

Mechanism of Action

Ethyl 7-chloro-1H-indazole-3-carboxylate is compared with other similar indazole derivatives, such as Ethyl 1H-indazole-3-carboxylate and Ethyl 5-chloro-1H-indazole-3-carboxylate. While these compounds share structural similarities, this compound is unique due to the presence of the chlorine atom at the 7th position, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-chloro-1H-indazole-3-carboxylate shares structural and functional similarities with several indazole and indole derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Similarity Score* Key Properties/Findings Reference
7-Chloro-1H-indazole-3-carboxylic acid -COOH at 3-position, Cl at 7 0.89 Higher polarity; potential prodrug precursor
Ethyl 1H-indazole-3-carboxylate Ethyl ester at 3-position (no Cl) 0.85 Reduced bioactivity due to lack of Cl
6-Chloro-1H-indazole-3-carboxylic acid -COOH at 3-position, Cl at 6 0.81 Altered binding due to Cl position
Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate Methyl at 5, p-Cl-benzoyl at N1 N/A Antiarthritic activity at low doses
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole core, -COOH at 2, Cl at 7 N/A Structural analog (indole vs. indazole)

Notes:

  • Similarity Score* : Calculated using Tanimoto coefficients based on structural fingerprints .
  • Positional Effects : The 7-chloro substitution in the target compound distinguishes it from 5- or 6-chloro analogs, which exhibit altered electronic and steric profiles. For example, 6-chloro-1H-indazole-3-carboxylic acid (similarity 0.81) may show reduced target affinity compared to the 7-chloro variant due to differences in halogen placement .
  • Functional Group Impact : Replacing the ethyl ester with a carboxylic acid (e.g., 7-chloro-1H-indazole-3-carboxylic acid) increases polarity, affecting membrane permeability but enabling prodrug strategies .
  • N1-Substitution : Derivatives like ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrate that N1 acylation enhances antiarthritic efficacy without acute toxicity, suggesting the target compound’s N1 position is a viable site for functionalization .
  • Core Heterocycle Differences : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (indole core) lacks the dual nitrogen atoms of indazole, leading to distinct reactivity and biological target interactions .

Biological Activity

Ethyl 7-chloro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 7-position enhances its reactivity and biological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H8ClN2O2
Molecular Weight216.62 g/mol
SolubilitySoluble in organic solvents
Melting PointNot readily available

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various signaling pathways. Indazole derivatives are known to modulate receptor activity, leading to changes in cellular responses.
  • Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting the proliferation of cancer cells .
  • Apoptosis Induction : this compound has been reported to promote apoptosis in various cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

  • In vitro Studies : In studies involving K562 leukemia cells, the compound demonstrated an IC50 value of 5.15 µM, indicating significant cytotoxicity against cancer cells while showing selectivity for normal cells (IC50 = 33.2 µM) .
  • Mechanistic Insights : The compound was found to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 protein and subsequent activation of pro-apoptotic pathways .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on K562 Cells : A study published in International Journal of Molecular Sciences highlighted that treatment with this compound led to significant apoptosis rates in K562 cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against strains like E. faecalis and P. aeruginosa, showing promising results with inhibition zones comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-chloro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a related indazole derivative (methyl 1-(2-nitroaryl)-1H-indazole-3-carboxylate) was prepared using K₂CO₃ in DMF at 70–100°C for 12 hours, followed by recrystallization . For the ethyl ester analog, adjusting the base (e.g., K₂CO₃ vs. NaOEt) and solvent polarity (DMF vs. ethanol) can influence yield. Purification often involves column chromatography or recrystallization from ethanol-DMF mixtures .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature to balance reaction rate and byproduct formation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C7, ester at C3) and indazole backbone.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₉ClN₂O₂; theoretical 224.03 g/mol) .
  • IR Spectroscopy : Detect ester carbonyl (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
    • Validation : Cross-reference data with PubChem entries for related indazole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL97 for refinement) to resolve structural ambiguities .
  • Validate against spectroscopic data (e.g., NMR coupling constants for substituent orientation).
    • Case Study : A quinoline carboxylate analog showed intermolecular C–H⋯O/Cl interactions affecting crystal packing; similar analysis can be applied to indazole derivatives .

Q. What experimental strategies mitigate byproduct formation during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to minimize side reactions .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives, as seen in SynChem’s related compounds) .
    • Example : A 95% purity product required recrystallization; impurity profiling via HPLC can guide process adjustments .

Q. How does solvatomorphism affect the physicochemical properties of this compound?

  • Methodology :

  • Prepare polymorphs/solvates using different solvents (e.g., ethanol vs. acetonitrile).
  • Characterize via PXRD and DSC to assess stability and solubility .
    • Data Interpretation : Compare hydrogen-bonding patterns in crystal structures to predict bioavailability .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for this compound synthesis?

  • Methodology :

  • Replicate published procedures (e.g., SynChem’s esterification vs. BLD Pharm’s route) while controlling variables (moisture, catalyst grade) .
  • Use statistical tools (e.g., ANOVA) to identify significant factors (e.g., solvent choice accounts for 60% yield variance in analogous reactions) .
    • Resolution : Publish detailed experimental logs (e.g., exact stoichiometry, mixing rates) to enable cross-lab validation.

Q. Structural and Functional Insights

Q. What computational methods support the rational design of this compound analogs?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Docking : Screen analogs against target enzymes (e.g., kinase inhibitors) using AutoDock Vina .
    • Validation : Compare computational results with experimental bioactivity data from related quinoline carboxylates .

Properties

IUPAC Name

ethyl 7-chloro-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSONPSYHSXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693089
Record name Ethyl 7-chloro-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-59-1
Record name Ethyl 7-chloro-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 7-chloro-1H-indazole-3-carboxylate
Ethyl 7-chloro-1H-indazole-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-1H-indazole-3-carboxylate
Ethyl 7-chloro-1H-indazole-3-carboxylate
Ethyl 7-chloro-1H-indazole-3-carboxylate
Ethyl 7-chloro-1H-indazole-3-carboxylate

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